

Technical Support Center: Aluminum Sesquichlorohydrate in Research Applications

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Compound of Interest

Compound Name:

ALUMINUM
SESQUICHLOROHYDRATE

Cat. No.:

B1171100

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **aluminum sesquichlorohydrate**. The information is designed to address specific issues related to skin irritation that may be encountered during in vitro and in vivo experiments.

Troubleshooting Guides

Problem: Unexpectedly High Levels of Skin Irritation in an In Vitro Reconstructed Human Epidermis (RhE)

Model

Possible Causes and Solutions:



Possible Cause	Troubleshooting Steps
High Concentration of Aluminum Sesquichlorohydrate:	- Review the concentration of aluminum sesquichlorohydrate in your formulation. The U.S. Food and Drug Administration (FDA) permits concentrations up to 25% in over-the-counter antiperspirants.[1] - Consider performing a dose-response study to determine the optimal concentration with the lowest irritation potential for your specific application.
Low pH of the Formulation:	- Measure the pH of your final formulation. Aluminum salts can lower the pH, which can contribute to skin irritation.[2] - Adjust the pH to a range of 4-5, which is typical for antiperspirant formulations and closer to the skin's natural pH. [3]
Inappropriate Vehicle/Formulation Base:	- The vehicle can significantly impact the irritation potential. Anhydrous alcohol vehicles, for instance, can be more irritating.[2] - Consider using a gentler base, such as a hydroalcoholic gel or a silicone-based formulation, which can help minimize irritation.
Interaction with Other Formulation Ingredients:	- Review all components of your formulation for known irritants Test the vehicle alone as a negative control to ensure it is not contributing to the irritation.
Incorrect Dosing or Application on the RhE Model:	- Ensure the correct volume or weight of the formulation is applied evenly to the surface of the RhE tissue For solid or semi-solid formulations, ensure proper contact with the tissue surface. Pre-moistening the tissue with deionized water may be necessary.

Frequently Asked Questions (FAQs)

Troubleshooting & Optimization





Q1: What is the primary mechanism of skin irritation caused by **aluminum sesquichlorohydrate**?

A1: The primary mechanism of action for **aluminum sesquichlorohydrate** as an antiperspirant is the formation of a temporary plug within the sweat duct, which is created by the interaction of aluminum ions with proteins and mucopolysaccharides in sweat.[4] While generally considered gentler than other aluminum salts like aluminum chloride, irritation can still occur.[5][6] The exact cellular mechanisms of irritation are complex and can be attributed to several factors:

- Lower pH: Aluminum salt solutions are acidic, which can disrupt the skin's natural pH balance and lead to irritation.[2]
- Astringent Properties: Its astringent nature causes the contraction of skin cells, which can contribute to a sensation of tightness or irritation.
- Inflammatory Response: Aluminum salts can promote a T-helper 2 (Th2) immune response in the skin, which is associated with allergic inflammation.[7] This can lead to the release of pro-inflammatory cytokines.

Q2: How does the irritation potential of **aluminum sesquichlorohydrate** compare to other aluminum salts?

A2: Aluminum sesquichlorohydrate is generally considered to be less irritating than aluminum chloride.[5][6] A clinical study comparing 20% aluminum sesquichlorohydrate with 20% aluminum chloride for the treatment of axillary hyperhidrosis reported that the only observed side effect was itching in one subject on the axilla treated with aluminum chloride.[8] [9] Another study on a 20% aluminum sesquichlorohydrate foam found it to be well-tolerated, with only one subject experiencing mild and transient itching.[10]

Q3: What formulation strategies can be employed to minimize skin irritation?

A3: Several formulation strategies can help reduce the irritation potential of **aluminum sesquichlorohydrate**:

• pH Adjustment: Buffering the formulation to a pH between 4 and 5 can mitigate irritation caused by acidity.[3]



- Use of Soothing Ingredients: Incorporating soothing agents like aloe vera, chamomile, or shea butter may help to calm irritated skin.[2]
- Selection of Vehicle: Using vehicles such as hydroalcoholic gels or silicone-based emulsions can be less irritating than anhydrous alcohol solutions.
- Inclusion of Emollients and Moisturizers: These ingredients can help to maintain the skin barrier function and reduce dryness and irritation.
- Polymer Encapsulation: Encapsulating the aluminum salt in a polymer matrix can control its release and reduce direct contact with the skin, thereby lowering the irritation potential.

Q4: Are there any in vitro models that can be used to assess the skin irritation potential of our aluminum sesquichlorohydrate formulation?

A4: Yes, reconstructed human epidermis (RhE) models are a validated and widely accepted in vitro method for assessing skin irritation potential, in line with the OECD Test Guideline 439.[11] [12] These three-dimensional tissue models, such as EpiDerm™, SkinEthic™, and epiCS®, mimic the structure and function of the human epidermis. The test involves the topical application of your formulation to the tissue surface, followed by an assessment of cell viability, typically using the MTT assay. A significant reduction in cell viability compared to the negative control indicates irritation potential.[13][14]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)

Objective: To evaluate the skin irritation potential of a topical formulation containing **aluminum sesquichlorohydrate**.

Materials:

- Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm[™], SkinEthic[™] RHE)
- Assay medium provided by the RhE model manufacturer



- Test formulation containing aluminum sesquichlorohydrate
- Negative Control: Phosphate-Buffered Saline (PBS) or the vehicle of the test formulation
- Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in PBS or as recommended by the manufacturer)
- Isopropanol or other formazan extraction solvent
- Sterile, flat-bottom 96-well plates
- Microplate reader

Procedure:

- Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.
- Application of Test Material:
 - For liquid or semi-solid formulations: Apply a defined amount (e.g., 25-50 μL) of the test formulation, negative control, or positive control directly onto the surface of the RhE tissue in triplicate.
 - For solid formulations: Apply a defined weight (e.g., 25-50 mg) to the tissue surface, which
 has been pre-moistened with a small volume (e.g., 20-30 μL) of deionized water.
- Exposure: Incubate the treated tissues for a specified period (typically 15-60 minutes) at 37°C and 5% CO2.
- Washing: At the end of the exposure period, thoroughly rinse the tissues with PBS to remove the test material.
- Post-incubation: Transfer the tissues to a new 6-well plate containing fresh, pre-warmed assay medium and incubate for approximately 42 hours at 37°C and 5% CO2.



MTT Assay:

- After the post-incubation period, transfer the tissues to a 24-well plate containing MTT solution.
- Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT into a blue/purple formazan precipitate.

Formazan Extraction:

- Remove the tissues from the MTT solution and place them in a tube or well containing a defined volume of isopropanol.
- Extract the formazan from the tissues by shaking for at least 2 hours at room temperature,
 protected from light.

Quantification:

- Transfer aliquots of the formazan extract to a 96-well plate.
- Measure the optical density (OD) at 570 nm using a microplate reader.

Data Analysis:

- Calculate the percentage of cell viability for each tissue relative to the negative control: %
 Viability = (OD of test material / OD of negative control) x 100
- A formulation is classified as an irritant if the mean cell viability is $\leq 50\%$.

Visualizations





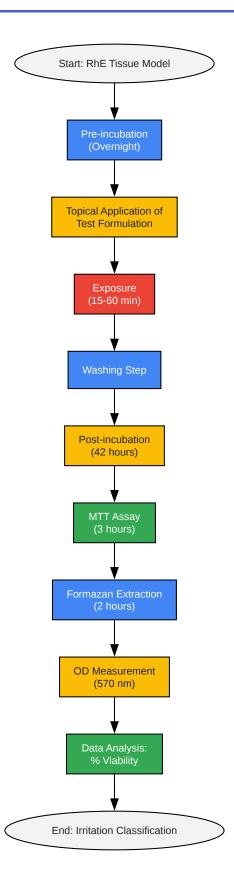
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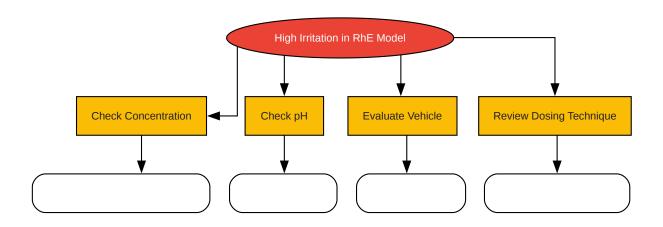
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Caption: Hypothetical signaling pathway of skin irritation induced by **aluminum** sesquichlorohydrate.









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